

Structure-Activity Relationship (SAR) of Thiadiazine Hydrazines: A Technical Guide

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Compound of Interest

Compound Name: (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine
Cat. No.: B13409346

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Executive Summary

The 1,3,4-thiadiazine nucleus represents a versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer efficacy.^{[1][2][3][4][5]} Unlike their five-membered counterparts (thiadiazoles), thiadiazines offer a non-planar, flexible six-membered ring system that allows for unique binding modes in enzyme active sites.

This guide focuses on Thiadiazine Hydrazines—specifically, 1,3,4-thiadiazine derivatives synthesized from hydrazine precursors or bearing hydrazine-derived substituents. The core value of this scaffold lies in its tunable electronic properties and the ability to fuse with other rings (e.g., triazoles) to enhance metabolic stability and target selectivity.

Key Therapeutic Areas:

- Antimicrobial: Inhibition of bacterial DNA gyrase and cell wall synthesis.
- Anticancer: Kinase inhibition (e.g., EGFR, VEGFR-2) and induction of apoptosis.

- Anti-inflammatory: COX-2 inhibition.

Chemical Scaffold & Synthetic Architecture

The Core Scaffold

The primary scaffold of interest is the 4H-1,3,4-thiadiazine ring. Its biological activity is heavily dependent on the oxidation state of the ring (dihydro vs. fully aromatic) and the nature of substituents at positions C2, C5, and C6.

- Monocyclic 1,3,4-Thiadiazines: Often bear an amino or hydrazino group at C2.
- Fused Triazolo[3,4-b][1,3,4]thiadiazines: Formed by bridging the hydrazine linker, creating a rigid bicyclic system that mimics purine bases, making them excellent candidates for antimetabolite activity.

Synthetic Pathways (Hydrazine-Mediated)

The synthesis of these scaffolds relies on the condensation of

-haloketones with hydrazine-derived sulfur nucleophiles.

Protocol A: Synthesis of 2-Hydrazino-1,3,4-Thiadiazines This pathway utilizes thiosemicarbazide as the hydrazine source.[\[6\]](#)

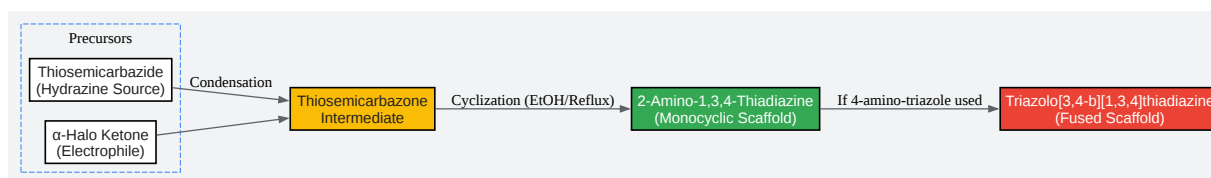
- Condensation: React an

-haloketone (e.g., phenacyl bromide) with thiosemicarbazide in refluxing ethanol.
- Cyclization: The intermediate thiosemicarbazone undergoes cyclization to form the 2-amino-1,3,4-thiadiazine (which can be further derivatized to a hydrazine).

Protocol B: Synthesis of Triazolo[3,4-b][1,3,4]thiadiazines This is the dominant route for "thiadiazine hydrazine" derivatives in anticancer research.

- Precursor Formation: React a carboxylic acid with thiocarbohydrazide to form 4-amino-3-mercapto-1,2,4-triazole.
- Cyclocondensation: Reflux the triazole with an

-haloketone or
-haloacid in dioxane/ethanol with a catalytic base (pyridine or
).



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Figure 1: Synthetic divergence of thiadiazine scaffolds from hydrazine precursors.

Structure-Activity Relationship (SAR) Analysis

The SAR of thiadiazine hydrazines is governed by three primary vectors: the C2-Linker, the C5-Aryl Group, and the C6-Substituent.

The C2 Position (The "Warhead" Vector)

In monocyclic thiadiazines, the C2 position is critical for hydrogen bonding.

- Amino (-NH₂) / Hydrazino (-NHNH₂): Essential for antimicrobial activity. The terminal nitrogen often acts as a hydrogen bond donor to active site residues (e.g., Serine in proteases).
- Acylation: Converting the hydrazine to a hydrazide/amide often decreases antibacterial potency but increases lipophilicity, improving membrane permeability for anticancer applications.
- Schiff Bases: Condensing the C2-hydrazine with aldehydes to form hydrazones (Schiff bases) significantly enhances anticancer activity by improving DNA intercalation.

The C5 & C6 Positions (Electronic & Steric Tuning)

These positions determine the molecule's shape and electronic environment.

- Electron-Withdrawing Groups (EWG): Substituents like

,

, or

on the phenyl ring at C5 increase potency against Gram-positive bacteria. The electron deficiency likely enhances the electrophilicity of the thiadiazine ring, facilitating interaction with nucleophilic residues in bacterial enzymes.

- Electron-Donating Groups (EDG): Groups like

or

at C5 are preferred for anticancer activity, particularly in kinase inhibition. They improve the electron density required for

stacking interactions within the ATP-binding pocket of kinases.

- Bulky Groups: Large lipophilic groups (e.g., naphthyl, biphenyl) at C6 often improve activity against fungal strains (e.g., *C. albicans*) by disrupting cell membrane integrity.

Fused Ring Effect (Triazolothiadiazines)

Fusing a triazole ring to the thiadiazine (bridging N3 and N4) locks the conformation.

- Planarity: The fused system is more planar than the monocyclic thiadiazine, making it an excellent DNA intercalator.
- N-Bridgehead: The nitrogen at the bridgehead position is crucial for maintaining the aromatic character and stability of the system.

Quantitative Data Summary (Representative)

Substituent (R)	Target	Activity Type	Potency (IC50 / MIC)	Mechanism Insight
2,4-Cl-Phenyl	S. aureus	Antibacterial	MIC: 4-8 µg/mL	EWG enhances cell wall penetration.
4-OCH3-Phenyl	EGFR Kinase	Anticancer	IC50: 0.25 µM	EDG supports ATP-pocket binding.
2-Hydrazino	E. coli	Antibacterial	MIC: 12 µg/mL	Free hydrazine acts as H-bond donor.
Naphthyl	C. albicans	Antifungal	MIC: 16 µg/mL	Lipophilicity aids membrane disruption.

Mechanism of Action

Antimicrobial: DNA Gyrase Inhibition

Thiadiazine hydrazines, particularly those with electron-withdrawing groups, act as DNA gyrase B inhibitors. The thiadiazine ring occupies the ATP-binding pocket of the GyrB subunit, preventing the ATP hydrolysis required for DNA supercoiling.

- Key Interaction: Hydrogen bonding between the C2-amine/hydrazine and Asp73 of the enzyme.

Anticancer: Kinase Inhibition & Apoptosis

In cancer cells, these compounds function as multi-target kinase inhibitors (e.g., EGFR, VEGFR-2).

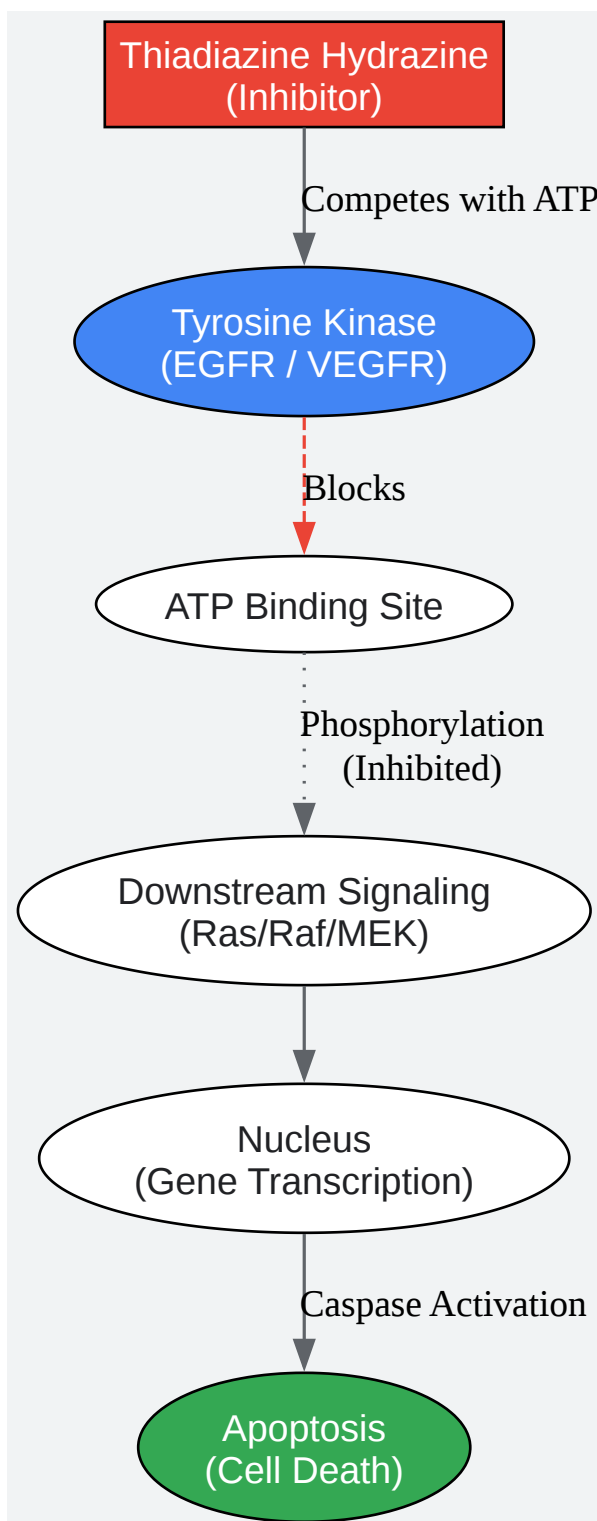
- Pathway: Inhibition of phosphorylation

Blockade of downstream signaling (Ras/Raf/MEK)

Cell cycle arrest (G2/M phase)

Apoptosis.

- Visual Pathway:



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Figure 2: Mechanism of action for anticancer thiadiazine derivatives via kinase inhibition.

Experimental Protocols

General Synthesis of 6-Aryl-1,3,4-Thiadiazine-2-amines

Objective: Synthesis of the core monocyclic scaffold.

- Reagents: 4-Substituted phenacyl bromide (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (30 mL).
- Procedure:
 - Dissolve thiosemicarbazide in hot ethanol.
 - Add phenacyl bromide dropwise with constant stirring.
 - Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
 - Cool the reaction mixture to room temperature.
 - Neutralize with concentrated ammonia solution to precipitate the free base.
 - Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
- Validation:
 - IR: Look for -NH₂ doublet (3300-3400 cm⁻¹) and C=N stretch (1600 cm⁻¹).
 - ¹H NMR: Singlet for the thiadiazine H-5 proton around 6.5-7.0 ppm.

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

- Preparation: Prepare stock solutions of thiadiazine derivatives in DMSO (1 mg/mL).
- Inoculum: Adjust bacterial culture (*E. coli*, *S. aureus*) to

CFU/mL (0.5 McFarland standard).

- Plating: In a 96-well plate, add 100 μ L of Mueller-Hinton broth. Perform serial dilutions of the test compound. Add 10 μ L of bacterial inoculum.
- Incubation: Incubate at 37°C for 24 hours.
- Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

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